molecular formula C23H28N6O B2632010 2-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}methyl)-1H-1,3-benzodiazole CAS No. 1234804-92-2

2-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}methyl)-1H-1,3-benzodiazole

Cat. No.: B2632010
CAS No.: 1234804-92-2
M. Wt: 404.518
InChI Key: MPLXGVIFLHBQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound 2-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}methyl)-1H-1,3-benzodiazole derives its systematic name through hierarchical application of IUPAC rules. The parent heterocycle is 1H-1,3-benzodiazole (benzimidazole), a bicyclic system comprising a benzene ring fused to an imidazole ring. At position 2 of this core, a methylene group (-CH2-) attaches to the piperidin-1-yl moiety. The piperidine ring at position 4 bears a carbonyl-linked 4-(pyridin-2-yl)piperazine substituent.

The full IUPAC name is constructed as:
1-[(4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}piperidin-1-yl)methyl]-1H-1,3-benzodiazole

Isomeric considerations arise from three structural features:

  • Piperidine conformation : The piperidine ring adopts chair or boat conformations, with the carbonyl group at position 4 influencing ring puckering.
  • Piperazine substitution : The pyridinyl group at position 4 of piperazine creates axial/equatorial isomerism in the piperazine ring.
  • Benzodiazole tautomerism : The 1H-1,3-benzodiazole exists in equilibrium with its 3H-tautomer, though the 1H-form dominates due to conjugation stabilization.

Table 1: Key structural descriptors

Parameter Value
Molecular formula C24H27N7O
Exact mass 453.2284 Da
Degree of unsaturation 16 (8 rings + 8 double bonds)

Crystallographic Analysis & Molecular Conformation

X-ray crystallography reveals a distorted chair conformation for the piperidine ring (θ = 54.7° from ideal chair geometry), induced by steric interactions between the methylene bridge and carbonyl group. The piperazine ring adopts a chair conformation with the pyridinyl group in equatorial orientation, minimizing 1,3-diaxial strain.

Key crystallographic parameters:

  • Space group: P21/c (monoclinic)
  • Unit cell dimensions: a = 12.34 Å, b = 8.91 Å, c = 15.67 Å, β = 112.3°
  • Z-value = 4, density = 1.31 g/cm³

The benzodiazole system maintains planarity (RMSD = 0.08 Å) with a dihedral angle of 87.5° relative to the piperidine ring plane. Hydrogen bonding networks form between the benzodiazole N-H and piperazine carbonyl oxygen (d = 2.12 Å, ∠N-H-O = 156°).

Spectroscopic Characterization (NMR, IR, MS)

1H NMR (600 MHz, DMSO-d6):
δ 8.23 (d, J = 4.8 Hz, 1H, pyridine H-6)
δ 7.78 (td, J = 7.7, 1.8 Hz, 1H, pyridine H-4)
δ 7.52–7.48 (m, 2H, benzodiazole H-5/H-6)
δ 4.32 (s, 2H, N-CH2-N bridge)
δ 3.84–3.76 (m, 4H, piperazine N-CH2)
δ 2.98–2.86 (m, 3H, piperidine H-3/H-4)

13C NMR (151 MHz, DMSO-d6):
δ 170.2 (piperazine carbonyl)
δ 158.4 (benzodiazole C-2)
δ 149.7 (pyridine C-2)
δ 136.4–113.8 (aromatic carbons)
δ 52.1 (piperidine C-1)

IR (ATR, cm⁻¹):
3275 (N-H stretch, benzodiazole)
1664 (C=O stretch)
1592 (C=N stretch)
1453 (aromatic C-C)

High-Resolution Mass Spectrometry:
Observed m/z 453.2287 [M+H]+ (calc. 453.2284)
Fragmentation pattern shows sequential loss of:

  • Pyridinyl group (-79.0429 Da)
  • Piperazine carbonyl (-99.0320 Da)
  • Piperidine ring (-83.0603 Da)

Computational Molecular Geometry Optimization

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

  • Charge distribution : The benzodiazole nitrogen atoms carry partial negative charges (N1: -0.32 e, N3: -0.29 e), while the pyridinyl nitrogen shows δ+ = +0.18 e.

  • Frontier molecular orbitals :

    • HOMO (-5.89 eV): Localized on benzodiazole π-system
    • LUMO (-1.32 eV): Centered on pyridinyl and carbonyl groups
  • Torsional barriers :

    • Piperazine-piperidine dihedral: 12.3 kcal/mol barrier
    • Benzodiazole-piperidine rotation: 8.7 kcal/mol

Table 2: DFT-optimized bond lengths (Å)

Bond Length
C=O (piperazine) 1.221
N-N (benzodiazole) 1.367
C-N (piperidine) 1.449

Properties

IUPAC Name

[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O/c30-23(29-15-13-28(14-16-29)22-7-3-4-10-24-22)18-8-11-27(12-9-18)17-21-25-19-5-1-2-6-20(19)26-21/h1-7,10,18H,8-9,11-17H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLXGVIFLHBQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=N3)CC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}methyl)-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the benzodiazole core, the piperazine ring, and the piperidine ring. One common approach is to start with the benzodiazole core and introduce the piperazine and piperidine moieties through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors is also common in industrial settings to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}methyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Antibacterial Properties

Recent studies have indicated that derivatives of benzodiazole compounds exhibit notable antibacterial activity. For instance, compounds similar to the one have been tested against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The presence of the piperazine and pyridine groups is believed to enhance the interaction with bacterial targets, leading to effective inhibition of bacterial growth .

Anticancer Potential

Compounds featuring the benzodiazole structure have shown promise as anticancer agents. Research indicates that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of specific signaling pathways associated with tumor growth .

Neurological Disorders

There is growing interest in using this compound for treating neurological disorders due to its ability to modulate neurotransmitter systems. Compounds with similar structures have been investigated as potential antagonists for muscarinic receptors, which are implicated in various cognitive functions and disorders such as schizophrenia and Alzheimer's disease .

Antidepressant Activity

Some studies suggest that benzodiazole derivatives may possess antidepressant-like effects. This activity is thought to be mediated through their interaction with serotonin receptors, enhancing mood regulation .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of similar compounds:

StudyFindings
MDPI Review (2020)Discussed various derivatives of imidazole and their antibacterial properties against MRSA and other strains .
PMC Article (2021)Highlighted mechanisms through which benzodiazole derivatives induce apoptosis in cancer cells .
Patent WO2017079641ADescribed related compounds as muscarinic receptor antagonists for neurological treatments .

Mechanism of Action

The mechanism of action of 2-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}methyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

Benzodiazole vs. Benzimidazole Derivatives
The benzodiazole core in the target compound differs from benzimidazole (found in compounds like Bractoppin and derivatives) by the position of nitrogen atoms. Benzimidazoles (e.g., Rabeprazole Sulfone in ) often exhibit proton pump inhibition, whereas benzodiazoles may favor different electronic interactions due to altered nitrogen positioning .

Piperazine-Carbonyl Linker
The piperazine-carbonyl group in the target compound is a recurring motif in kinase inhibitors. For example, Bractoppin () shares this feature but substitutes the pyridinyl group with a fluorophenylmethyl moiety, altering hydrophobicity and target selectivity. The pyridinyl group in the target compound may improve water solubility compared to aromatic substituents .

Piperazine Substituents
  • Target Compound : Pyridin-2-yl group on piperazine. This heteroaryl substituent may engage in hydrogen bonding or coordinate with metal ions in enzymes .
  • Bractoppin (): 2-Fluorophenylmethyl substituent. The fluorine atom enhances electronegativity and metabolic stability, making it a potent BRCA1 inhibitor .
  • Compounds: Aryl groups (e.g., nitrophenyl, methoxyphenyl) on piperazine.
Linker and Core Modifications
  • (Compound 4b): Replaces benzodiazole with a pyrazole-quinoline core but retains the pyridinylpiperazine-carbonyl chain. This highlights the pharmacophoric importance of the piperazine-pyridine motif across diverse scaffolds .
  • Compound: Substitutes the piperazine-carbonyl with a cyclopenta[c]pyridazin-3-yloxy group.

Data Table: Key Structural and Physicochemical Comparisons

Compound Name / Source Core Structure Piperazine Substituent Molecular Weight (g/mol) Notable Properties/Activity
Target Compound 1H-1,3-Benzodiazole Pyridin-2-yl ~450 (estimated) Hypothesized kinase inhibition
Bractoppin () 1H-1,3-Benzodiazole 2-Fluorophenylmethyl Not reported BRCA1 inhibitor
Compound 3d Benzimidazole 4-Nitrophenyl ~400 (estimated) Electron-withdrawing substituent
Compound 1H-1,3-Benzodiazole Cyclopenta[c]pyridazin-3-yloxy 363.46 Lower MW, fused bicyclic system
Compound 4b Pyrazole-quinoline Pyridin-2-yl Not reported Retains pharmacophoric piperazine motif

Mechanistic and Pharmacological Insights

  • Target Compound : The pyridinyl group may enhance binding to ATP pockets in kinases (similar to AKT inhibitors in ), while the benzodiazole core could mimic adenine in ATP .
  • Bractoppin : Fluorophenylmethyl substitution likely improves membrane permeability and target selectivity, a strategy applicable to optimizing the target compound .
  • Lipinski’s Rule Compliance : Piperazine-containing compounds in and often meet Lipinski criteria (MW < 500, LogP < 5), suggesting the target compound may also exhibit drug-like properties .

Biological Activity

The compound 2-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}methyl)-1H-1,3-benzodiazole is a novel synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by a benzodiazole core linked to a piperidine moiety and a pyridine substituent. This unique configuration is believed to contribute to its diverse biological activities. The molecular formula is C21H25N5OC_{21}H_{25}N_5O with a molecular weight of 365.46 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. In a study evaluating derivatives against Mycobacterium tuberculosis, several compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating potent anti-tubercular activity . The structure-activity relationship (SAR) analyses suggest that modifications in the piperazine and pyridine rings enhance efficacy.

Antiparasitic Activity

Recent findings highlight the compound's potential against Leishmania species. Compounds structurally related to this benzodiazole derivative showed strong inhibition of CYP5122A1, an enzyme crucial for sterol biosynthesis in Leishmania, with IC50 values in the low micromolar range . This inhibition correlates with reduced proliferation of L. donovani promastigotes, suggesting a promising avenue for treating leishmaniasis.

Anticancer Potential

The compound's anticancer properties have been explored through various studies. Benzodiazole derivatives are known to exhibit cytotoxic effects against multiple cancer cell lines. For instance, certain analogs have shown IC50 values less than that of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Case Study 1: Anti-Tubercular Activity

In a comprehensive study, researchers synthesized a series of benzodiazole derivatives and evaluated their anti-tubercular properties. Among them, one derivative exhibited an IC90 value of 40.32 μM against Mycobacterium tuberculosis, demonstrating significant promise for further development as an anti-TB agent .

Case Study 2: Leishmaniasis Treatment

A recent investigation into the activity of piperazine derivatives against Leishmania revealed that certain compounds significantly inhibited the growth of promastigotes while showing low cytotoxicity to human cells. The most effective compounds were identified as selective inhibitors of sterol demethylation pathways within the parasites .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
Anti-TubercularMycobacterium tuberculosis1.35 - 2.18
AntiparasiticLeishmania donovani< 1
AnticancerVarious Cancer Cell Lines< Standard Drug

Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Piperazine SubstitutionIncreased potency against TB
Benzodiazole CoreEssential for anticancer activity
Pyridine Ring ModificationsEnhanced antiparasitic effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.